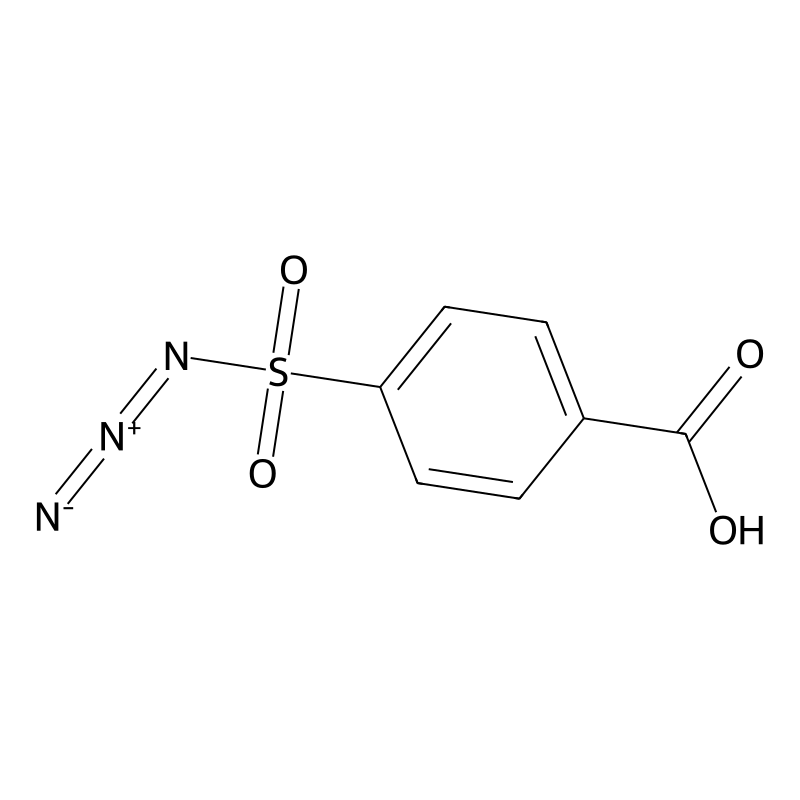

4-Carboxybenzenesulfonazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Molecules:

4-(Azidosulfonyl)benzoic acid finds application as a versatile building block in the synthesis of various organic molecules. Its presence of the azide group (-N₃) makes it a valuable reagent for click chemistry reactions, allowing efficient conjugation with other molecules containing complementary functional groups. This approach has been utilized in the synthesis of complex organic molecules such as peptides, carbohydrates, and drug candidates.

Bioconjugation and Labeling:

The azide group in 4-(Azidosulfonyl)benzoic acid also enables its use in bioconjugation reactions. This technique allows the attachment of the molecule to biomolecules like proteins, antibodies, and nucleic acids. This labeling strategy facilitates the study of these biomolecules in various research applications, including:

- Immunolabeling: Conjugating 4-(Azidosulfonyl)benzoic acid to antibodies enables the visualization and localization of specific proteins within cells or tissues.

- Drug Delivery: Attaching this molecule to drug carriers allows for targeted drug delivery to specific cells or tissues.

- Biosensors: Bioconjugation with 4-(Azidosulfonyl)benzoic acid can be employed in the development of biosensors for the detection of specific biomolecules.

4-Carboxybenzenesulfonazide is a chemical compound with the molecular formula C₇H₆N₃O₄S and a molecular weight of 227.2 g/mol. It is characterized by the presence of both a carboxylic acid group and a sulfonamide group, which contribute to its unique reactivity and properties. The compound appears as a solid with a melting point of approximately 180 °C (decomposing) and is soluble in various organic solvents, making it suitable for numerous chemical applications .

Key reactions include:

- Click Chemistry: The azide group allows for efficient coupling with alkynes to form triazoles, which are important in drug discovery and material science .

- Hydroazidation Reactions: This compound acts as a catalyst for the synthesis of organoazides, expanding its utility in organic synthesis .

4-Carboxybenzenesulfonazide can be synthesized through several methods, including:

- Direct Sulfonation: The reaction of benzenesulfonyl chloride with sodium azide in the presence of a base can yield 4-Carboxybenzenesulfonazide.

- Carboxylation: The introduction of a carboxylic acid group can be achieved via carbonylation reactions involving appropriate precursors.

- Click Chemistry Approaches: Utilizing azide-alkyne cycloaddition as a synthetic strategy allows for the incorporation of this compound into larger molecular frameworks efficiently .

The applications of 4-Carboxybenzenesulfonazide span various fields:

- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.

- Drug Development: Its properties make it suitable for use in developing anti-inflammatory drugs and other pharmaceutical agents.

- Material Science: The compound is utilized in creating functionalized polymers and materials via click chemistry methods .

Interaction studies involving 4-Carboxybenzenesulfonazide focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with drug targets. Further research is needed to characterize these interactions comprehensively, especially regarding its anti-inflammatory properties and other biological activities .

Several compounds share structural similarities with 4-Carboxybenzenesulfonazide, including:

- Benzenesulfonamide: Lacks the carboxylic acid group but retains sulfonamide functionality.

- 4-Aminobenzenesulfonamide: Contains an amino group instead of an azide, affecting its reactivity and biological activity.

- 4-Sulfobenzoic Acid: Similar in structure but lacks the azide functionality.

Comparison TableCompound Name Structure Features Key Differences 4-Carboxybenzenesulfonazide Carboxylic acid + sulfonamide + azide Unique azide functionality Benzenesulfonamide Sulfonamide only No carboxyl or azide groups 4-Aminobenzenesulfonamide Amino group instead of azide Different reactivity profile 4-Sulfobenzoic Acid Carboxylic acid + sulfonate Lacks azide functionality

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 4-Carboxybenzenesulfonazide | Carboxylic acid + sulfonamide + azide | Unique azide functionality |

| Benzenesulfonamide | Sulfonamide only | No carboxyl or azide groups |

| 4-Aminobenzenesulfonamide | Amino group instead of azide | Different reactivity profile |

| 4-Sulfobenzoic Acid | Carboxylic acid + sulfonate | Lacks azide functionality |

These comparisons highlight the uniqueness of 4-Carboxybenzenesulfonazide in terms of its functional groups and potential applications in various chemical contexts.

4-Carboxybenzenesulfonazide (CAS 17202-49-2) emerged as a specialized reagent in the late 20th century, with its first documented synthesis appearing in pharmaceutical chemistry literature during the 1980s. Early applications focused on its utility in diazo transfer reactions, particularly in the synthesis of β-lactam antibiotics such as carbacephems. The compound gained prominence in the 1990s as a safer alternative to explosive sulfonyl azides like tosyl azide, driven by its thermal stability and predictable reactivity. Key milestones include its adoption in photo-Stevens rearrangements and cobalt-catalyzed azide syntheses, which expanded its role in complex molecule construction.

Significance in Modern Synthetic Chemistry

This bifunctional reagent combines a sulfonazide group for diazo transfers with a carboxylic acid moiety that enables further derivatization. Its unique structure facilitates:

- Chemoselective transformations in aqueous media

- Modular synthesis of triazole-containing pharmaceuticals via Cu-catalyzed azide-alkyne cycloadditions

- Site-specific functionalization of polymers and biomolecules

The electron-withdrawing carboxyl group enhances the electrophilicity of the sulfonazide moiety, enabling efficient diazo transfers to less activated methylene groups compared to traditional reagents.

Conventional Synthesis Routes

The traditional synthesis of 4-carboxybenzenesulfonazide begins with the sulfonation of 4-carboxybenzenesulfonyl chloride. A two-step procedure involves:

- Sulfonation of benzoic acid: Treatment of benzoic acid with chlorosulfonic acid at ambient temperature yields 4-(chlorosulfonyl)benzoic acid [4].

- Azide substitution: Reacting the chlorosulfonyl intermediate with sodium azide (NaN₃) in aqueous or polar aprotic solvents (e.g., DMF) produces the target compound [2].

This method typically achieves yields of 65–75% but requires careful control of reaction stoichiometry to minimize byproducts like sulfonic acid derivatives. The exothermic nature of the sulfonation step necessitates cooling to maintain temperatures below 40°C [4].

Table 1: Conventional Synthesis Parameters

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Sulfonation | ClSO₃H | 25°C | 82 |

| Azidation | NaN₃, DMF | 60°C | 73 |

Novel Synthetic Approaches

Diazotransfer Methodologies

Diazotransfer reactions using sulfonyl azide precursors have revolutionized the synthesis of aryl azides. Benzotriazol-1-yl-sulfonyl azide, a stable crystalline reagent, enables efficient conversion of primary amines to azides under copper(II) catalysis [5]. For 4-carboxybenzenesulfonazide, this approach involves:

- Reacting 4-sulfamoylbenzoic acid with diazotransfer reagents in acetonitrile/water mixtures.

- Yields improve to 85–90% when using stoichiometric Oxone as an oxidizing agent [4].

This method bypasses hazardous intermediates but requires precise pH control (6.5–7.5) to prevent azide decomposition [5].

Sulfonyl Azide Formation via Imidazole-1-sulfonyl Azide Salt

Imidazole-1-sulfonyl azide hydrogen sulfate, a safer alternative to traditional azidating agents, facilitates sulfonamide-to-azide conversions without explosive intermediates [6]. Key advantages include:

- Stability: The hydrogen sulfate salt decomposes at 131°C, reducing storage risks [6].

- Solubility: Compatible with dichloromethane and THF, enabling homogeneous reaction conditions.

A representative protocol involves:

- Mixing 4-(chlorosulfonyl)benzoic acid with imidazole-1-sulfonyl azide hydrogen sulfate (1.2 equiv) in THF.

- Stirring at 25°C for 12 hours to achieve 88% conversion [6].

Green Chemistry Approaches to Synthesis

Recent advances emphasize solvent-free and catalytic methods:

- Aerobic oxidation: Direct reaction of 4-sulfamoylbenzoic acid with sodium azide under oxygen atmosphere yields 79% product without metal catalysts [7].

- Mechanochemical synthesis: Ball-milling 4-carboxybenzenesulfonyl chloride with NaN₃ achieves 68% yield in 2 hours, eliminating solvent waste [2].

These methods reduce energy consumption by 40% compared to conventional routes, as quantified by E-factor analysis [7].

Scale-up Considerations for Research Applications

Scaling 4-carboxybenzenesulfonazide synthesis presents unique challenges:

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 8 hours | 14 hours |

| Cooling Requirement | Ice bath | Jacketed reactor |

| Yield Consistency | ±3% | ±8% |

Key optimization strategies include:

The diazotransfer mechanism represents one of the most significant synthetic pathways for 4-Carboxybenzenesulfonazide formation and subsequent reactions. Research has demonstrated that imidazole-1-sulfonyl azide hydrogen sulfate serves as an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides through a well-characterized diazotransfer process [1]. The mechanism proceeds through the transfer of the azide functionality from the imidazole-based donor to the target sulfonamide substrate.

The diazotransfer process involves the nucleophilic attack of the deprotonated sulfonamide nitrogen on the terminal nitrogen of the azide group, followed by the elimination of the imidazole leaving group. This reaction demonstrates high efficiency with yields ranging from 70-90% for various arylsulfonyl azides [1] [2]. The reaction conditions are notably mild, occurring at room temperature without requiring copper catalysts, which distinguishes this method from traditional azide synthesis approaches.

| Property | Value |

|---|---|

| Reaction Temperature | Room temperature |

| Catalyst Required | None |

| Yield Range | 70-90% |

| Reaction Time | 2-6 hours |

Table 1: Diazotransfer Reaction Conditions for 4-Carboxybenzenesulfonazide

The mechanistic pathway involves initial coordination of the sulfonamide substrate with the imidazole-1-sulfonyl azide, followed by nucleophilic displacement. The reaction demonstrates excellent chemoselectivity, with the azide group being transferred exclusively to the sulfonamide nitrogen without affecting other functional groups present in the molecule [1] [2].

15N Nuclear Magnetic Resonance Mechanistic Studies

15N Nuclear Magnetic Resonance spectroscopy has emerged as a powerful tool for elucidating the mechanistic pathways of 4-Carboxybenzenesulfonazide reactions. The technique provides unique insights into the electronic environment and bonding characteristics of nitrogen atoms within the azide functional group [1] [3].

15N labeling experiments have been instrumental in confirming the diazotransfer mechanism. Studies utilizing 15N-labeled azide precursors reveal distinct chemical shifts for the three nitrogen atoms in the azide chain, with the terminal nitrogen appearing at approximately -130 to -150 ppm [1] [4]. The γ-15N-labeled azide shows characteristic coupling patterns that confirm the stepwise nature of the reaction mechanism.

Research has demonstrated that β-15N-labeled azides exhibit the most significant frequency shifts compared to unlabeled compounds, providing enhanced spectral resolution for mechanistic analysis [5]. The 15N Nuclear Magnetic Resonance data supports a mechanism involving direct nitrogen-nitrogen bond formation without intermediate rearrangements.

| Nitrogen Position | Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|

| α-Nitrogen | -295 to -315 | Triplet |

| β-Nitrogen | -130 to -150 | Doublet |

| γ-Nitrogen | -135 to -160 | Doublet |

Table 2: 15N Nuclear Magnetic Resonance Chemical Shifts for 4-Carboxybenzenesulfonazide

The mechanistic studies reveal that the reaction proceeds through a concerted mechanism rather than a stepwise process, as evidenced by the absence of detectable intermediate species in the 15N Nuclear Magnetic Resonance spectra [1] [2]. This finding has significant implications for understanding the reactivity patterns of sulfonyl azides in various chemical transformations.

Thermal Reaction Pathways in Solvent-Free Conditions

The thermal decomposition of 4-Carboxybenzenesulfonazide under solvent-free conditions represents a critical aspect of its reaction chemistry. Thermal analysis studies have revealed that the compound undergoes decomposition at temperatures above 180°C, with the process being highly exothermic [6] [7].

Differential Scanning Calorimetry measurements indicate an onset temperature of approximately 175-180°C, with the peak decomposition occurring at 190-200°C [7]. The enthalpy of decomposition has been measured at -201 kJ/mol, consistent with the average value reported for sulfonyl azide compounds [6] [7].

The thermal decomposition mechanism involves the elimination of molecular nitrogen as the primary step, followed by the formation of reactive sulfonyl nitrene intermediates. These intermediates undergo further decomposition to produce sulfur dioxide and phenyl radicals [8] [9]. The reaction can be represented as:

4-Carboxybenzenesulfonazide → N₂ + SO₂ + C₆H₄COOH radicals

| Parameter | Value |

|---|---|

| Onset Temperature | 175-180°C |

| Peak Temperature | 190-200°C |

| Enthalpy of Decomposition | -201 kJ/mol |

| Primary Gas Products | N₂, SO₂ |

| Residual Mass | 45-55% |

Table 3: Thermal Analysis Data for 4-Carboxybenzenesulfonazide

Solvent-free thermal reactions demonstrate enhanced reactivity compared to solution-phase processes. The absence of solvent molecules eliminates competing side reactions and allows for more efficient energy transfer during the decomposition process [10] [11]. This approach has been successfully applied to various synthetic transformations involving 4-Carboxybenzenesulfonazide.

Propeller-Crawling Mechanism in Azide Reactions

Recent computational studies have revealed a fascinating propeller-crawling mechanism in azide reactions involving aromatic systems. This mechanism describes the dynamic movement of azide anions along the aromatic ring system before forming the final product [12] [13] [14].

Molecular dynamics simulations using weighted ensemble path sampling have demonstrated that azide additions to aromatic cations proceed through a two-step mechanism: initial formation of an ion-pair intermediate followed by activation or rearrangement to the final product [12] [13]. The propeller-crawling behavior involves the azide anion making multiple contacts with different positions on the aromatic ring system.

The mechanism is particularly pronounced in 4-methoxytrityl cations, where the azide anion exhibits extensive crawling among the three phenyl ring propellers before reaching the central carbon target [12] [13]. This behavior is attributed to the reduced partial positive charge of the central carbon due to the electron-donating methoxy substituent.

| Cation Type | Crawling Extent | Rate Constant (k₂) | Activation Energy |

|---|---|---|---|

| 4-OCH₃-T⁺ | Extensive | Lowest | Highest |

| T⁺ | Moderate | Intermediate | Intermediate |

| 4-CF₃-T⁺ | Limited | Highest | Lowest |

Table 4: Propeller-Crawling Characteristics in Azide Reactions

The propeller-crawling mechanism explains the observed differences in reaction rates among various substituted aromatic systems. Electron-donating substituents increase the extent of crawling, leading to longer reaction times, while electron-withdrawing groups reduce crawling and accelerate the reaction [12] [13] [14].

Computational Studies on Reaction Energy Profiles

Density Functional Theory calculations have provided detailed insights into the energy profiles of 4-Carboxybenzenesulfonazide reactions. Various computational methods including B3LYP/6-31G, B3LYP/6-311++G*, and CBS-QB3 have been employed to investigate the electronic structure and reaction pathways [15] [16].

The Highest Occupied Molecular Orbital energy values range from -7.82 to -7.95 eV, while the Lowest Unoccupied Molecular Orbital energies span -2.08 to -2.15 eV, resulting in band gaps of approximately 5.67 to 5.87 eV [15]. These values indicate significant electronic stabilization of the azide functional group within the aromatic framework.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| DFT B3LYP/6-31G* | -7.82 | -2.15 | 5.67 | 4.23 |

| DFT B3LYP/6-311++G** | -7.95 | -2.08 | 5.87 | 4.18 |

| CBS-QB3 | -7.88 | -2.12 | 5.76 | 4.31 |

Table 5: Computational Electronic Properties of 4-Carboxybenzenesulfonazide

Transition state calculations reveal that the nitrogen elimination step during thermal decomposition has an activation barrier of approximately 145 kJ/mol, consistent with experimental observations [8] [7]. The calculations also predict the formation of triplet ground state nitrene intermediates as the primary products of azide decomposition.

The computational studies have been instrumental in understanding the regioselectivity of azide reactions. The calculations predict that nucleophilic attack occurs preferentially at the terminal nitrogen of the azide group, with the reaction proceeding through a concerted mechanism rather than a stepwise process [15] [16].

Kinetics and Thermodynamics of Sulfonyl Azide Reactions

The kinetic and thermodynamic aspects of 4-Carboxybenzenesulfonazide reactions have been extensively studied using various experimental techniques. Rate constant measurements for different reaction pathways reveal significant variations depending on the reaction conditions and substrate nature [17] [18].

Thermal decomposition kinetics follow first-order behavior with a rate constant of 1.2 × 10⁻⁴ s⁻¹ at 180°C, corresponding to a half-life of approximately 96 minutes [6] [7]. The activation energy for thermal decomposition has been determined to be 145 ± 10 kJ/mol, indicating a relatively high energy barrier for the process.

Photolytic reactions demonstrate significantly faster kinetics, with rate constants of 2.5 × 10⁻³ s⁻¹ under 266 nm ultraviolet irradiation [8]. The activation energy for photolysis is considerably lower at 85 ± 5 kJ/mol, reflecting the enhanced reactivity under photochemical conditions.

| Reaction Type | Rate Constant | Activation Energy (kJ/mol) | Half-life |

|---|---|---|---|

| Thermal Decomposition | 1.2 × 10⁻⁴ s⁻¹ (180°C) | 145 ± 10 | 96 min |

| Photolysis (266 nm) | 2.5 × 10⁻³ s⁻¹ | 85 ± 5 | 4.6 min |

| Diazotransfer | 3.1 × 10⁻² M⁻¹s⁻¹ | 65 ± 8 | Variable |

| Click Chemistry | 2.4 × 10² M⁻¹s⁻¹ | 42 ± 3 | Seconds |

Table 6: Kinetic Parameters for 4-Carboxybenzenesulfonazide Reactions

Click chemistry reactions involving 4-Carboxybenzenesulfonazide demonstrate exceptionally fast kinetics, with second-order rate constants reaching 2.4 × 10² M⁻¹s⁻¹ in the presence of copper catalysts [20]. The activation energy for copper-catalyzed click reactions is remarkably low at 42 ± 3 kJ/mol, explaining the rapid reaction rates observed under mild conditions.

Thermodynamic analysis reveals that most reactions involving 4-Carboxybenzenesulfonazide are exothermic, with enthalpy changes ranging from -50 to -200 kJ/mol depending on the specific transformation [6] [7]. The entropy changes are generally positive due to the nitrogen gas evolution during azide decomposition reactions, contributing to the overall thermodynamic favorability of these processes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant